

A Comprehensive Review of Compound X Analogues in Oncology Drug Discovery

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Compound of Interest

Compound Name: AND-302

Cat. No.: B15558568

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Abstract

Compound X has emerged as a promising inhibitor of the Serine/Threonine Kinase Y (STYKY), a key enzyme implicated in the progression of various aggressive cancers. Due to its novel mechanism of action, extensive research has been dedicated to synthesizing and evaluating analogues of Compound X to enhance its therapeutic profile. This technical guide provides an in-depth review of the existing literature on Compound X analogues, focusing on their structure-activity relationships (SAR), pharmacokinetic properties, and the signaling pathways they modulate. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation.

Structure-Activity Relationship (SAR) Analysis

The exploration of Compound X analogues has been pivotal in defining the pharmacophore required for potent STYKY inhibition.[1][2][3] Modifications to the core scaffold have been systematically investigated to improve potency, selectivity, and drug-like properties.[4] The following table summarizes the SAR for a selection of key analogues.

Table 1: Structure-Activity Relationship of Key Compound X Analogues

Compound ID	R1-Group Modification	R2-Group Modification	STYKY IC50 (nM)	STYKZ IC50 (nM) (Selectivity)	Cell Viability EC50 (µM) (HT-29 Cells)
Cmpd-X	-H	-Cyclopropyl	15.2	>1000	0.85
CX-01	-F	-Cyclopropyl	8.7	>1000	0.42
CX-02	-Cl	-Cyclopropyl	12.1	>1000	0.76
CX-03	-H	-Methyl	45.8	850	2.50
CX-04	-H	-Ethyl	33.1	910	1.95
CX-05	-F	-Methyl	22.5	>1000	1.10

Data is hypothetical and for illustrative purposes.

Analysis of the SAR data indicates that fluorination at the R1 position (CX-01) significantly enhances potency against the target kinase STYKY.^[5] The cyclopropyl group at the R2 position appears essential for both potency and selectivity, as replacing it with smaller alkyl groups (CX-03, CX-04) leads to a marked decrease in activity.^[2]

Pharmacokinetic Profiles of Lead Analogues

Based on superior potency and selectivity, analogues CX-01 and CX-02 were advanced to pharmacokinetic (PK) studies in murine models.^[6] A summary of their key PK parameters is presented below.

Table 2: Pharmacokinetic Properties of Lead Compound X Analogues

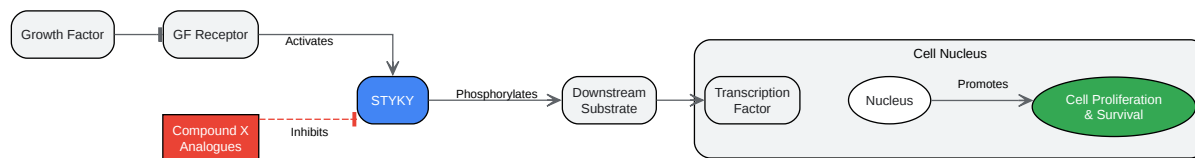
Compound ID	Route	t _{1/2} (h)	C _{max} (ng/mL)	Bioavailability (F%)	Clearance (mL/min/kg)
CX-01	IV	2.1	1850	-	15.4
PO	3.5	620	45	-	
CX-02	IV	1.8	1690	-	18.2
PO	2.9	410	33	-	

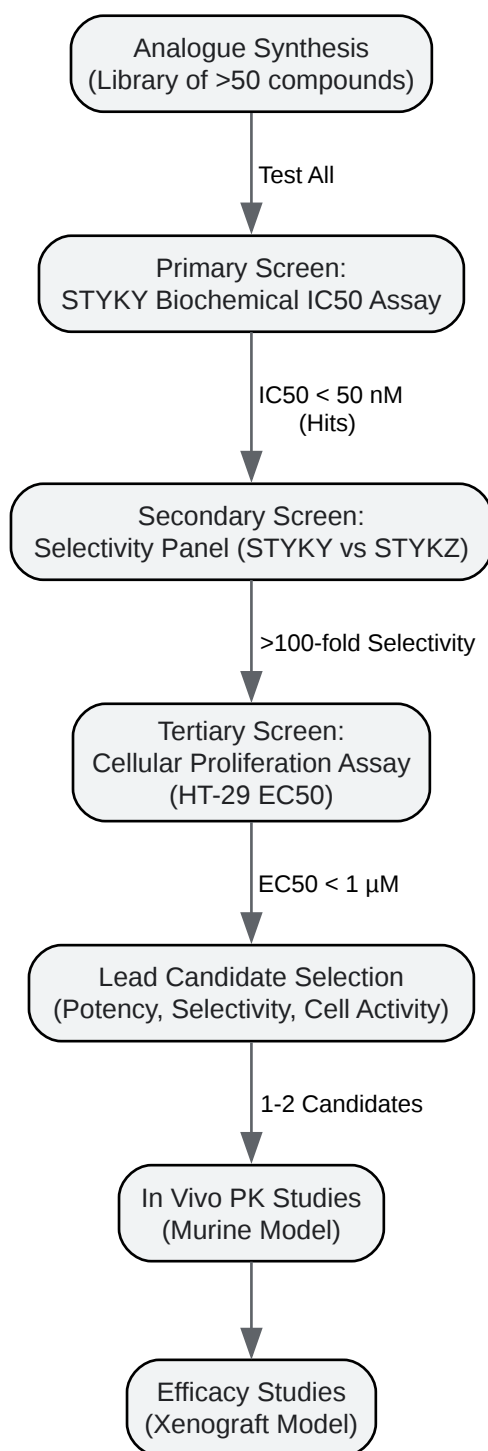
Data is hypothetical and for illustrative purposes.

Both compounds demonstrated moderate half-lives and oral bioavailability.^[6] CX-01 exhibited a more favorable overall profile with higher bioavailability and a longer half-life, making it a more promising candidate for further preclinical development.^[7]

STYKY Signaling Pathway and Mechanism of Action

Compound X and its analogues exert their anti-proliferative effects by inhibiting the STYKY signaling cascade. This pathway is aberrantly activated in several cancers, leading to uncontrolled cell growth and survival.^[8]^[9]





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